8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
The synthesis of 8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The key intermediate, 1-(2-pyrimidinyl) piperazine, is synthesized through chlorination and cyclization condensation reaction with diethanolamine as the initial material . This intermediate is then further reacted with other compounds to form the final spirocyclic structure. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using techniques such as N-alkylation reactions .
Chemical Reactions Analysis
8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Cyclization: Cyclization reactions can be employed to form additional ring structures, enhancing the compound’s complexity.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant activity, showing significant protective effects in seizure models.
Biological Research: The compound’s unique structure makes it a candidate for studying structure-activity relationships in biological systems.
Industrial Applications: Its synthesis and structural properties are of interest in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may interact with neuronal receptors or enzymes, modulating their activity and leading to anticonvulsant effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other spirocyclic structures such as:
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Known for its anticonvulsant properties.
8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4.5]decane-7,9-dione: Used as an antianxiety agent.
The uniqueness of 8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific structural configuration and the presence of the dimethylpyrimidinyl group, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
8-(4,6-dimethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-8-7-9(2)15-11(14-8)18-5-3-13(4-6-18)10(19)16-12(20)17-13/h7H,3-6H2,1-2H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJQHJHEXKXGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3(CC2)C(=O)NC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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